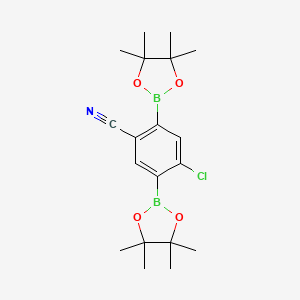

2-Chloro-5-cyanobenzene-1,4-diboronic acid pinacol ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Chloro-5-cyanobenzene-1,4-diboronic acid pinacol ester is a chemical compound with the CAS Number: 863868-45-5. Its molecular weight is 389.49 and its IUPAC name is 4-chloro-2,5-bis (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile .

Synthesis Analysis

Pinacol boronic esters are highly valuable building blocks in organic synthesis. Protodeboronation is not well developed, but catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach has been reported .Molecular Structure Analysis

The molecular structure of this compound includes a benzene ring substituted with a chlorine atom, a cyano group, and two boronic ester groups .Chemical Reactions Analysis

Pinacol boronic esters are used in various chemical reactions, including oxidations, aminations, halogenations, and CC-bond-formations such as alkenylations, alkynylations, and arylations . They are also used in the Suzuki–Miyaura coupling .Wissenschaftliche Forschungsanwendungen

Polymer Synthesis

A notable application of boronic acid esters in polymer chemistry is demonstrated in the synthesis of H2O2-cleavable poly(ester-amide)s. These polymers, synthesized via Passerini multicomponent polymerization, incorporate phenylboronic acid ester into the polymer backbone, enabling H2O2-triggered degradation. This characteristic makes them promising candidates for H2O2-responsive delivery vehicles, as evidenced by the controlled release of fluorescent Nile red from nanoparticles of these polymers (Cui et al., 2017).

Organic Synthesis Methodologies

Boronic esters serve as pivotal intermediates in various organic transformations. One such transformation involves the synthesis of benzene- and pyridinediboronic acids via organotin compounds, showcasing the utility of boronic esters in creating boronic acids with high yields. These acids are fundamental in Suzuki cross-coupling reactions, illustrating the versatility of boronic esters in synthesizing complex organic molecules (Mandolesi et al., 2002).

Development of Novel Materials

In the realm of material science, boronic esters are instrumental in the synthesis of π-conjugated polymers. For instance, alternating intramolecular and intermolecular catalyst-transfer Suzuki-Miyaura condensation polymerization utilizes diboronic acid esters to create high-molecular-weight π-conjugated polymers with boronic acid (ester) moieties at both ends. This method offers a novel approach to constructing advanced materials for electronic applications (Nojima et al., 2016).

Eigenschaften

IUPAC Name |

4-chloro-2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26B2ClNO4/c1-16(2)17(3,4)25-20(24-16)13-10-15(22)14(9-12(13)11-23)21-26-18(5,6)19(7,8)27-21/h9-10H,1-8H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDZQPXNNBYHBHR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2Cl)B3OC(C(O3)(C)C)(C)C)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26B2ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-5-cyanobenzene-1,4-diboronic acid pinacol ester | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 4-(2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetyl)piperazine-1-carboxylate](/img/structure/B2596119.png)

![N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2596120.png)

![N-[3-(1-Propan-2-yltetrazol-5-yl)phenyl]prop-2-enamide](/img/structure/B2596123.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-{[6-[(1-{[(3-methoxypropyl)amino]carbonyl}propyl)thio]-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]methyl}benzamide](/img/structure/B2596126.png)

![2-(3,4-dimethoxyphenyl)-N-[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2596135.png)

![1-[(6-chloropyridin-3-yl)sulfonyl]-2,3-dihydro-1H-indole-3-carboxylic acid](/img/structure/B2596136.png)